4-CN debranone

Description

Properties

IUPAC Name |

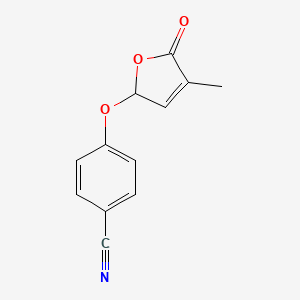

4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFNYHLSDRHEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituent Effects on Reactivity

The electron-withdrawing cyano group (-CN) at the para position of the phenol ring enhances the nucleophilicity of the oxygen atom, accelerating the substitution reaction compared to unsubstituted phenols. This electronic effect is critical for achieving high yields, as evidenced by the lower activity of methoxy- or nitro-substituted debranones under identical conditions.

| Manufacturer | Product Number | Packaging | Price (USD) | Purity |

|---|---|---|---|---|

| ChemPep, Inc. | 450402 | 10 mg | $300 | >95% |

| SynQuest Laboratories | 4637-1-56 | 50 mg | $1,133 | >98% |

| Nanjing Shizhou Biology Technology | N/A | 100 mg | $1,245 | >90% |

Suppliers such as Hubei Chanmol Biotech and Zhengzhou Akem Chemical offer bulk synthesis services, though custom orders require validation of analytical data.

Reaction Optimization and Challenges

Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions: 4-CN debranone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Role in Seed Germination

4-CN debranone has been shown to significantly induce the germination of parasitic weed seeds, particularly those of the Orobanche and Striga species. These weeds pose a substantial threat to agricultural productivity globally.

Case Study: Germination Induction

A recent study evaluated the efficacy of various debranones, including this compound, on the germination of Orobanche minor seeds. The results indicated that debranones with electron-withdrawing substituents at specific positions (2,4- or 2,6-) were particularly effective in inducing germination. Notably, the compound 5-(2-fluoro-4-nitrophenoxy)-3-methylfuran-2(5H)-one demonstrated activity comparable to GR24, a well-known synthetic strigolactone .

| Compound Name | Position of Substituent | Germination Induction Activity |

|---|---|---|

| This compound | 2,4 | Moderate |

| 5-(2-fluoro-4-nitrophenoxy)-3-methylfuran-2(5H)-one | 2,6 | High |

| GR24 | N/A | High |

Implications for Agricultural Practices

The use of this compound and its derivatives could revolutionize weed management strategies by promoting suicidal germination in parasitic weeds. This approach can potentially reduce seed banks in the soil and mitigate the impact of these weeds on crop yields.

Case Study: Agricultural Application

In agricultural trials, applying this compound to infested fields resulted in a marked decrease in Striga hermonthica populations. The compound's ability to trigger suicidal germination led to reduced competition for resources between crops and these parasitic weeds .

Future Research Directions

Ongoing research aims to further elucidate the structure-activity relationships of debranones like this compound. Understanding how variations in chemical structure affect biological activity will be essential for developing more effective agricultural tools.

Research Focus Areas:

- Chemical Modifications : Investigating how different substituents affect receptor binding and activity.

- Field Trials : Long-term studies assessing the impact on crop yield and weed suppression.

- Ecological Impact : Evaluating potential side effects on non-target plant species and soil health.

Mechanism of Action

The mechanism of action of 4-CN debranone involves its interaction with specific receptor proteins in plants. It mimics the activity of natural strigolactones by binding to the DWARF14 receptor, which triggers a cascade of molecular events leading to the regulation of plant growth and development . The compound’s structure allows it to fit into the receptor’s ligand perception site, inducing conformational changes that activate downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-CN debranone are critically influenced by its para-cyano substituent. Below, it is compared to other debranones and structurally related compounds:

Cytotoxicity and Selectivity

In cytotoxicity assays, 4-CN-substituted compounds generally exhibit low toxicity. For instance:

- This compound showed negligible cytotoxicity in HEK-293, SH-SY5Y, and HepG2 cell lines (IC₅₀ >28.8 µM), outperforming 4-Cl (IC₅₀ = 39.4 µM) and 4-F (IC₅₀ = 105 µM) analogs .

- In contrast, 4-NO₂ derivatives in non-debranone systems (e.g., antituberculosis agents) often show higher toxicity due to reactive metabolites, underscoring the advantage of -CN over -NO₂ .

Hydrolytic Stability and Metabolism

The -CN group balances stability and bioactivity:

- This compound is hydrolyzed slower than 4-NO₂ analogs but faster than halogenated derivatives (e.g., 4-BD). This moderate stability ensures sufficient persistence to stimulate Striga germination without accumulating to phytotoxic levels in crops .

- Enzymatic hydrolysis by D14 hydrolase in rice accelerates degradation, further reducing phytotoxicity .

Broad SAR Trends in Non-Debranone Systems

While debranones are specialized SL analogs, 4-CN substituents in other drug classes also influence activity:

- Anticancer agents: 4-CN-substituted pyranopyrans showed reduced anti-proliferative activity (IC₅₀ >50 µM) compared to -OCH₃ or -CH₃ analogs, suggesting context-dependent effects .

- Carbonic anhydrase inhibitors: 4-CN in benzylthio-quinazolinones enhanced inhibition (Kᵢ = 17.2 nM) by improving electron-deficient interactions .

- Antimicrobials : 4-CN chloroacetamides exhibited optimal permeability (TPSA = 52.89 Ų), balancing lipophilicity and solubility .

Biological Activity

4-CN debranone, also known as 4-cyanodebranone, is a synthetic analog of strigolactones (SLs), which are plant hormones known for their role in regulating various physiological processes, including shoot branching and root development. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential applications in agriculture.

Overview of Strigolactones

Strigolactones are a class of plant hormones that play crucial roles in plant growth and development. They are involved in:

- Inhibition of shoot branching : SLs suppress the growth of axillary buds, promoting apical dominance.

- Promotion of root development : They enhance root growth and branching.

- Interaction with mycorrhizal fungi : SLs stimulate the symbiotic relationship between plants and mycorrhizal fungi, aiding nutrient uptake.

This compound acts primarily through its interaction with specific receptors in plants. The two main receptors involved in SL signaling are:

- AtD14 : A receptor that mediates the physiological responses to SLs.

- KAI2 : A receptor that responds to karrikins, which are compounds similar to SLs.

Research indicates that this compound exhibits selective activity depending on its stereochemistry. Specifically, the 2'S configuration has been shown to be biologically active, while the 2'R configuration is inactive .

Structure-Activity Relationships

The biological activity of this compound is influenced by its chemical structure. Comparative studies with other debranones have demonstrated that modifications to the molecular structure can significantly alter their activity. For instance:

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | 2'S | Active |

| 2-Nitrodebranone | N/A | Higher activity than GR24 |

| Rac-GR24 | N/A | Lower activity |

These findings suggest that specific structural features are critical for receptor binding and subsequent physiological responses .

Case Studies and Research Findings

-

Inhibition of Shoot Branching :

A study demonstrated that this compound effectively inhibited shoot branching in Arabidopsis thaliana. The application of this compound led to a significant reduction in the number of axillary buds, confirming its role as a potent inhibitor of shoot growth . -

Root Development Enhancement :

In another experiment, researchers observed that this compound promoted root elongation and branching in various plant species. This effect was attributed to enhanced signaling through the AtD14 receptor, which is known to mediate root growth responses to SLs . -

Agricultural Applications :

The potential use of this compound as a natural herbicide was explored due to its ability to inhibit parasitic weed germination. By manipulating SL pathways, it may be possible to develop crops that can resist parasitic weeds without harming beneficial plants .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-CN debranone, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound typically involves modifying the debranone core structure through cyano group introduction. Key steps include optimizing temperature (e.g., 60–80°C), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., Pd-mediated cross-coupling). Yield optimization requires monitoring via HPLC or NMR to assess intermediate stability, as electron-withdrawing groups like -CN may reduce hydrolytic stability during synthesis .

Q. How does this compound interact with strigolactone receptors in Striga versus rice, and what assays validate this selectivity?

- Methodological Answer: Use germination assays for Striga seeds (e.g., measuring % germination at 1–10 µM concentrations) and tillering inhibition assays in rice (e.g., shoot biomass quantification over 21 days). Contrast dose-response curves to identify species-specific EC50 values. Structural studies (e.g., X-ray crystallography) can reveal receptor-binding differences, while hydroponic stability tests (pH 7.4, 25°C) clarify hydrolytic degradation rates affecting bioactivity .

Q. What standard cytotoxicity assays are applicable for evaluating this compound in mammalian cell lines?

- Methodological Answer: Employ MTT or resazurin assays on MCF-7 and HeLa cells, with IC50 calculations using nonlinear regression (e.g., GraphPad Prism). Include controls for solvent effects (e.g., DMSO ≤0.1%). Validate DNA-binding activity via UV-Vis spectroscopy (hypochromicity/shift in λmax) and competitive ethidium bromide displacement assays to quantify intercalation potential .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s activity in Arabidopsis versus Striga?

- Methodological Answer: Conduct parallel experiments under identical conditions (e.g., media composition, light cycles) to isolate species-specific factors. Use stable isotope-labeled this compound to track metabolic degradation via LC-MS. Compare receptor affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine if differences arise from ligand-receptor kinetics or transport efficiency .

Q. What experimental designs mitigate hydrolytic instability of this compound in long-term plant studies?

- Methodological Answer: Incorporate stability-activity relationship (SAR) studies by synthesizing analogs with varying electron-withdrawing groups (e.g., -NO2, -F). Use accelerated stability testing (40°C/75% RH) to predict degradation pathways. For in vivo studies, apply controlled-release formulations (e.g., nanoencapsulation) or frequent dosing intervals validated by LC-MS/MS pharmacokinetic profiling .

Q. What statistical approaches are optimal for analyzing dose-dependent variability in this compound’s bioactivity?

- Methodological Answer: Apply mixed-effects models to account for biological replicates and environmental covariates (e.g., soil pH, humidity). Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., different plant species). Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize practical significance beyond p-values .

Q. How can researchers differentiate this compound’s primary mode of action from off-target effects in transcriptional profiling?

- Methodological Answer: Perform RNA-seq on treated vs. control tissues, followed by gene ontology (GO) enrichment analysis. Validate candidate pathways (e.g., strigolactone signaling) via CRISPR-Cas9 knockout lines. Use chemical proteomics (e.g., affinity-based pull-down assays) to identify direct protein targets and exclude artifacts from metabolic byproducts .

Data Contradiction & Validation

Q. How should conflicting results about this compound’s DNA-binding affinity versus cytotoxicity be reconciled?

- Methodological Answer: Replicate assays under standardized conditions (e.g., buffer ionic strength, incubation time). Employ orthogonal methods:

- DNA interaction: Circular dichroism (CD) for conformational changes; comet assay for genotoxicity.

- Cytotoxicity: Flow cytometry for apoptosis/necrosis markers (e.g., Annexin V/PI).

Cross-correlate findings with structural analogs to isolate substituent-specific effects (e.g., 4-CN vs. 4-F derivatives) .

Q. What controls are essential to confirm this compound’s specificity in strigolactone pathway modulation?

- Methodological Answer: Include:

- Negative controls: Non-hydrolyzable debranone analogs.

- Positive controls: GR24 (strigolactone agonist).

- Genetic controls: d14 or max2 mutant plants lacking strigolactone receptors.

Quantify secondary metabolites (e.g., ABA, JA) via LC-MS to rule out crosstalk with other hormonal pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.